(S,R,S)-AHPC-Boc in PROTACs: A Deep Dive into the Mechanism of Action
(S,R,S)-AHPC-Boc in PROTACs: A Deep Dive into the Mechanism of Action
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[3] A critical component of many successful PROTACs is the E3 ligase ligand, which serves to recruit an E3 ubiquitin ligase to the target protein. Among the most widely used E3 ligase ligands is (S,R,S)-AHPC-Boc, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of (S,R,S)-AHPC-Boc in PROTACs, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular events.
The Core Mechanism: Hijacking the VHL E3 Ligase
(S,R,S)-AHPC-Boc functions as the VHL-binding moiety within a PROTAC molecule. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). Under normal physiological conditions, VHL recognizes and binds to hydroxylated hypoxia-inducible factor-1α (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs containing (S,R,S)-AHPC-Boc effectively hijack this natural process.
The PROTAC molecule, being heterobifunctional, possesses two key binding domains connected by a linker: one end binds to the target protein of interest (POI), and the other, featuring the (S,R,S)-AHPC-Boc motif, binds to VHL. This simultaneous binding event brings the POI into close proximity with the VHL E3 ligase complex, forming a key intermediate known as the ternary complex (POI-PROTAC-VHL). The formation of a stable and productive ternary complex is a critical determinant of a PROTAC's efficacy.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Quantitative Analysis of (S,R,S)-AHPC-Boc Based PROTACs
Below is a summary of representative quantitative data for PROTACs utilizing VHL ligands derived from the (S,R,S)-AHPC scaffold.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Ligand Base |
| ARD-266 | Androgen Receptor | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | Not Reported | (S,R,S)-AHPC derivative |
| ARV-771 | BET Proteins | CRPC cells | < 1 | Not Reported | (S,R,S)-AHPC-Me |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1110 (IC50) | Not Reported | (S,R,S)-AHPC |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 | 99 | (S,R,S)-AHPC-Me |
Note: The table presents data for PROTACs based on the (S,R,S)-AHPC core structure. Direct comparisons should be made with caution due to variations in the linker and target protein ligand.
Experimental Protocols
The characterization of PROTACs involving (S,R,S)-AHPC-Boc relies on a suite of biophysical and cell-based assays to elucidate their mechanism of action and quantify their efficacy.
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
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Objective: To determine the binding affinities and kinetics of the PROTAC to VHL and the target protein individually, and to characterize the formation and stability of the ternary complex.
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Methodology:
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Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip surface.
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Binary Interaction Analysis:
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Inject a series of concentrations of the (S,R,S)-AHPC-Boc-containing PROTAC over the immobilized VHL to determine the binary binding affinity (Kd).
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Separately, immobilize the target protein and inject the PROTAC to determine its affinity for the target.
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Ternary Complex Analysis:
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Pre-incubate the PROTAC with a saturating concentration of the target protein.
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Inject this mixture over the immobilized VHL. The resulting binding signal represents the formation of the ternary complex.
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By comparing the binding response in the presence and absence of the target protein, the cooperativity of ternary complex formation can be determined.
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Data Analysis: Fit the sensorgram data to appropriate binding models to calculate association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (Kd).
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Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
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Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary complex formations.
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Methodology:
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Sample Preparation: Prepare purified VHL, target protein, and the PROTAC in the same matched buffer to minimize heats of dilution.
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Binary Titration:
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Load the PROTAC into the syringe and the VHL or target protein into the sample cell.
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Perform a series of injections and measure the heat change after each injection.
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Ternary Titration:
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To measure the affinity of the target protein to the pre-formed PROTAC-VHL complex, load the target protein into the syringe and a mixture of VHL and PROTAC in the sample cell.
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Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a high-throughput format.
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Objective: To quantify the formation of the POI-PROTAC-VHL ternary complex in solution.
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Methodology:
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Reagent Preparation:
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Label the VHL protein with a donor fluorophore (e.g., Terbium cryptate).
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Label the target protein with an acceptor fluorophore (e.g., d2).
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Assay Procedure:
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Incubate the labeled VHL, labeled target protein, and the PROTAC at various concentrations in a microplate.
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If a ternary complex is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
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Data Acquisition and Analysis: Measure the TR-FRET signal using a plate reader. The signal intensity is proportional to the amount of ternary complex formed. A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect" where binary complexes predominate.
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Western Blotting for Protein Degradation Quantification
Western blotting is a standard technique to measure the levels of a specific protein in cell lysates.
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Objective: To determine the DC50 and Dmax of the PROTAC in a cellular context.
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Methodology:
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Cell Treatment: Culture cells and treat them with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours).
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Cell Lysis: Harvest the cells and prepare protein lysates.
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Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
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SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
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Immunoblotting:
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Probe the membrane with a primary antibody specific to the target protein.
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Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
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Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
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Visualizing the Mechanism of Action
To further elucidate the molecular events orchestrated by (S,R,S)-AHPC-Boc-containing PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
